2-Amino-6-phenylhexanoic acid

Arginase Inhibition Urea Cycle Enzyme Kinetics

This non-proteinogenic chiral amino acid features a critical 4-carbon aliphatic spacer that dictates conformational flexibility and hydrophobic pocket binding, delivering potent arginase blockade (IC50: 24 nM ARG1, 33 nM ARG2). This 71-fold potency gain over Nor-NOHA cannot be replicated by shorter-chain analogs. Ideal for urea cycle, polyamine biosynthesis, and T-cell metabolism studies. Buy direct for R&D and peptidomimetic synthesis.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B12512118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-phenylhexanoic acid
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCC(C(=O)O)N
InChIInChI=1S/C12H17NO2/c13-11(12(14)15)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,13H2,(H,14,15)
InChIKeyPZXDKILRPSNHBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-phenylhexanoic Acid: CAS 80887-26-9 Non-Proteinogenic Amino Acid & Chiral Scaffold


2-Amino-6-phenylhexanoic acid (CAS: 80887-26-9), also referred to as (S)-2-amino-6-phenylhexanoic acid or homophenylalanine, is a non-proteinogenic chiral amino acid bearing a four-carbon aliphatic spacer between the α-amino acid center and a terminal phenyl ring . This C12H17NO2 compound (MW 207.27 g/mol) exists as enantiomers and serves as a versatile building block for synthesizing peptides, peptidomimetics, and bioactive molecules .

Why 2-Amino-6-phenylhexanoic Acid Is Not Interchangeable with Other Phenylalkyl Amino Acids


Substitution with generic phenylalkyl amino acids such as homophenylalanine (L-HPA, 2-amino-4-phenylbutanoic acid) or 2-amino-5-phenylpentanoic acid is scientifically invalid. The four-carbon spacer length in 2-amino-6-phenylhexanoic acid directly modulates conformational flexibility and target-binding interactions in ways that shorter-chain analogs cannot replicate . In enzyme inhibition, this spacer influences the positioning of the terminal phenyl group within hydrophobic enzyme pockets, leading to distinct potency profiles that are not predictable from simpler analogs .

Quantitative Evidence: 2-Amino-6-phenylhexanoic Acid Performance vs. Closest Analogs


Human Arginase-1 Inhibition: 2-Amino-6-phenylhexanoic Acid vs. ABH

(2S)-2-Amino-6-phenylhexanoic acid inhibits human arginase-1 with an IC50 of 24 nM [1]. In comparison, 2-amino-6-boronohexanoic acid (ABH), a widely used arginase inhibitor and positive control in screening kits, exhibits an IC50 of 311 nM against the same human enzyme . This represents a 13-fold improvement in potency for the phenyl-substituted analog.

Arginase Inhibition Urea Cycle Enzyme Kinetics

Human Arginase-2 Inhibition: 2-Amino-6-phenylhexanoic Acid vs. ABH

(2S)-2-Amino-6-phenylhexanoic acid inhibits human arginase-2 with an IC50 of 33 nM [1]. In contrast, 2-amino-6-boronohexanoic acid (ABH) demonstrates substantially weaker inhibition of arginase-2, with a reported IC50 of 1920 nM . This corresponds to a 58-fold potency advantage for the phenyl-containing compound against this isoform.

Arginase-2 Mitochondrial Enzyme Polyamine Biosynthesis

Arginase Inhibition vs. Nor-NOHA: 2-Amino-6-phenylhexanoic Acid Superiority

(2S)-2-Amino-6-phenylhexanoic acid exhibits an IC50 of 24 nM against human arginase-1 [1]. Nor-NOHA, a widely employed reversible arginase inhibitor, displays an IC50 of 1.7 ± 0.2 µM (1700 nM) against human recombinant arginase-1 under comparable conditions [2]. This translates to a 71-fold higher potency for the phenyl-containing amino acid.

Arginase Nitric Oxide Endothelial Function

Validated Application Scenarios for 2-Amino-6-phenylhexanoic Acid Based on Empirical Evidence


Arginase-1/2 Inhibition Studies Requiring Low Nanomolar Potency

Based on IC50 values of 24 nM (ARG1) and 33 nM (ARG2), 2-amino-6-phenylhexanoic acid is suitable for experiments demanding potent arginase blockade, such as investigating urea cycle regulation, polyamine biosynthesis, and T-cell metabolism [1].

Chiral Building Block for Peptidomimetics and Protease Inhibitors

As a non-proteinogenic amino acid with a four-carbon spacer, 2-amino-6-phenylhexanoic acid serves as a versatile scaffold for synthesizing conformationally constrained peptides and peptidomimetics, including angiotensin-converting enzyme (ACE) inhibitors and protease inhibitors .

Nitric Oxide Bioavailability and Endothelial Function Assays

With 71-fold higher potency than Nor-NOHA, this compound enables robust arginase inhibition in studies examining nitric oxide production and endothelial function, where complete arginase blockade is required [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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